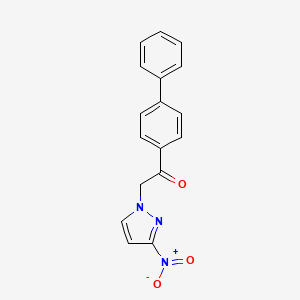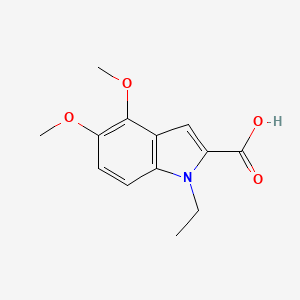amine CAS No. 1240590-95-7](/img/structure/B6330559.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amine derivative of a methoxyphenyl propene. The methoxyphenyl group suggests that it might have properties similar to other methoxyphenyl compounds, which are often used in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a methoxyphenyl group attached to a propene (three-carbon alkene) chain, with an amine group attached to the end of the chain. The (2E) notation indicates that the compound has a trans configuration around the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Synthesis and Chemical Properties
- A study focused on the synthesis of optical active intermediates for pharmaceutical applications described a method for synthesizing a related compound, (R)-1-(4-Methoxyphenyl)propan-2-amine, which is an intermediate for (R,R)-formoterol. The synthesis involved a simple route starting from d-alanine, highlighting the compound's relevance in synthetic organic chemistry (Fan et al., 2008).
Application in Material Science
- Research on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including aromatic amines similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, demonstrated applications in creating materials with enhanced properties such as increased thermal stability and biological activity. This suggests potential medical applications of the compound and its derivatives (Aly & El-Mohdy, 2015).
Nonlinear Optical Studies
- A derivative of the compound, specifically in the form of a chalcone, was studied for its third-order nonlinear optical properties using the Z-scan technique. The study provides insights into the potential use of such compounds in optical technologies and materials science (Mathew et al., 2019).
Antioxidant Activities
- In the field of medicinal chemistry, derivatives of 2'-aminochalcones, structurally related to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, were synthesized and evaluated for their antioxidant activities. The study showed that certain derivatives exhibit significant free radical scavenging abilities, indicating the potential therapeutic value of these compounds (Sulpizio et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)14-10-4-5-12-6-8-13(15-3)9-7-12/h4-9,11,14H,10H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOTQQLOLDKPS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)


amine](/img/structure/B6330508.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)
![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)


![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)
